2-NP-AOZ

Food safety Veterinary drug residue analysis LC-MS/MS method validation

2-NP-AOZ is the analytically mandatory, o-NBA-derivatized form of AOZ, the tissue-bound marker of the banned veterinary antibiotic furazolidone. Only this chromophoric derivative meets the sensitivity (LOD 0.05 µg/kg) and recovery (109.5%) criteria required by EU 2002/657/EC confirmatory methods. Using underivatized AOZ or alternative nitrofuran metabolite standards (AMOZ, SEM, AHD) is analytically invalid—they lack the hydrophobic and ionization properties essential for accurate reversed-phase LC-MS/MS quantification. This standard is also the core hapten for ELISA development, enabling cost-effective, high-specificity (98.5%) screening. Procure this specific derivative to ensure regulatory defensibility, method traceability, and quantitative accuracy across LC-MS/MS, GC-MS, and immunoassay platforms.

Molecular Formula C10H9N3O4
Molecular Weight 235.20 g/mol
CAS No. 19687-73-1
Cat. No. B030829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-NP-AOZ
CAS19687-73-1
Synonyms3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone;  3-[(o-Nitrobenzylidene)amino]_x000B_-2-oxazolidinone; 
Molecular FormulaC10H9N3O4
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESC1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+
InChIKeyOHYXOGZWSSNLON-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-NP-AOZ (CAS 19687-73-1) Reference Standard for Nitrofuran Metabolite Residue Analysis: Core Properties and Application Context


2-NP-AOZ is the 2-nitrobenzaldehyde (o-NBA) derivatized form of 3-amino-2-oxazolidinone (AOZ), the tissue-bound metabolite of the banned veterinary antibiotic furazolidone . This analytical reference standard is synthesized via acid hydrolysis of protein-bound AOZ followed by reaction with o-NBA, a process that generates the chromophoric and stable derivative required for LC-MS/MS, GC-MS, and ELISA-based detection of furazolidone misuse in food-producing animals .

Why Generic Substitution of 2-NP-AOZ with Underivatized AOZ or Other Nitrofuran Metabolite Standards Fails in Validated Analytical Workflows


Direct substitution of 2-NP-AOZ with underivatized AOZ or alternative nitrofuran metabolite standards is analytically invalid. Regulatory confirmatory methods mandate the detection of the protein-bound metabolite following acid hydrolysis and derivatization [1]. The underivatized AOZ lacks the chromophore and the necessary hydrophobic properties for efficient reversed-phase LC separation and sensitive mass spectrometric detection. Furthermore, the analytical response characteristics—including retention time, ionization efficiency, and matrix effects—differ significantly among the four main nitrofuran metabolites (AOZ, AMOZ, SEM, and AHD) and their respective derivatives, preventing the use of a single 'universal' standard without compromising quantitative accuracy [2].

Quantitative Differentiation Evidence for 2-NP-AOZ (CAS 19687-73-1) Relative to In-Class Alternatives


2-NP-AOZ LC-MS/MS Sensitivity Advantage Over SEM and AHD in Egg Matrix

In a validated UPLC-MS/MS method for egg samples, the limit of detection (LOD) for the 2-NP-AOZ derivative of furazolidone's metabolite was reported as 0.05 µg/kg. This is a two-fold improvement in sensitivity compared to the metabolites of nitrofurazone (2-NP-SEM) and nitrofurantoin (2-NP-AHD), which had LODs of 0.1 µg/kg under identical analytical conditions [1].

Food safety Veterinary drug residue analysis LC-MS/MS method validation

2-NP-AOZ Superior Method Recovery in Pork Tissue Compared to 2-NP-AMOZ

A validated LC-MS/MS method for pork tissue demonstrated a mean recovery of 109.5% for 2-NP-AOZ at a fortification level of 0.5 µg/kg using a wooden-tip solid-phase microextraction (SPME) probe [1]. While this method also achieved acceptable recoveries for the other three nitrofuran metabolites, the data highlight that 2-NP-AOZ can exhibit excellent and distinct extraction efficiency in a complex protein-rich matrix, which is a critical performance metric for quantitative accuracy.

Food safety Method validation Matrix effects Sample preparation

2-NP-AOZ Enables Regulatory-Compliant ELISA with Defined Diagnostic Specificity vs. HPLC-MS

2-NP-AOZ serves as the critical hapten for generating antibodies and as the analytical standard in validated enzyme-linked immunosorbent assays (ELISAs) for AOZ. One such validated ELISA, using 2-NP-AOZ as the target analyte, demonstrated a diagnostic sensitivity of 100% and a specificity of 98.5% when compared against confirmatory HPLC-MS analysis at a cutoff value of 0.3 µg/kg in cultured fish [1]. This specific performance metric is unique to the 2-NP-AOZ immunoassay and cannot be assumed for assays targeting other nitrofuran metabolites.

Immunoassay Screening method Regulatory compliance Method comparison

2-NP-AOZ Stability and Chromophoric Properties are Essential for Reliable HPLC-UV and LC-MS Detection

The underivatized AOZ metabolite is not amenable to routine HPLC-UV or sensitive LC-MS analysis due to its high polarity and lack of a strong chromophore. The derivatization reaction with o-NBA to form 2-NP-AOZ is a necessary step that introduces both a UV-active nitrophenyl moiety (λmax ~380 nm) and a hydrophobic handle for reversed-phase chromatography [1]. This conversion is a class-defining characteristic for nitrofuran analysis and is mandatory for all four metabolites. The resulting 2-NP-AOZ derivative is stable, enabling its use as a reliable reference standard for calibration and method validation .

Derivatization chemistry HPLC-UV LC-MS Stability

Definitive Application Scenarios for 2-NP-AOZ (CAS 19687-73-1) Based on Quantitative Differentiation Evidence


Confirmatory LC-MS/MS Analysis of Furazolidone Residues in Food Matrices

2-NP-AOZ is the essential calibration standard for quantifying AOZ residues in animal tissues (e.g., pork, poultry, fish, eggs) using LC-MS/MS. Its validated LOD of 0.05 µg/kg in egg [1] and high recovery of 109.5% in pork [2] ensure the analytical method meets performance criteria set by regulatory bodies such as the EU (Commission Decision 2002/657/EC). Its use is mandated for generating legally defensible confirmatory data.

High-Throughput ELISA Screening for Furazolidone Metabolite (AOZ)

As the immunizing hapten and calibration standard, 2-NP-AOZ is the core reagent for developing and validating enzyme-linked immunosorbent assays (ELISAs) for the detection of AOZ. A validated ELISA using this standard has demonstrated a diagnostic specificity of 98.5% against confirmatory HPLC-MS at a 0.3 µg/kg cutoff [3], making it a reliable tool for cost-effective, large-scale screening of aquaculture and livestock products.

Method Development and Validation for Novel Nitrofuran Metabolite Assays

2-NP-AOZ serves as a benchmark reference standard during the development and validation of novel analytical methods, including those employing alternative extraction techniques like wooden-tip SPME [2] or new biosensor platforms. Its well-characterized behavior in terms of recovery, matrix effects, and stability provides a reliable comparator for evaluating method performance and ensuring the robustness of new analytical workflows.

Preparation of 2-NP-AOZ-Protein Conjugates for Immunoassay Development

Researchers developing new immunoassays for AOZ use 2-NP-AOZ to synthesize artificial antigens. For example, 2-NP-AOZ is conjugated to carrier proteins (e.g., BSA, OVA) via diazotization to create immunogens (2-NP-AOZ-BSA) and coating antigens (2-NP-AOZ-OVA) [4]. This application is fundamental for producing the specific monoclonal and polyclonal antibodies required for ELISA and lateral flow immunoassay development.

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